1,4-Diazaspiro[4.5]decane-2,3-dione 1,4-Diazaspiro[4.5]decane-2,3-dione
Brand Name: Vulcanchem
CAS No.: 34879-40-8
VCID: VC15996729
InChI: InChI=1S/C8H12N2O2/c11-6-7(12)10-8(9-6)4-2-1-3-5-8/h1-5H2,(H,9,11)(H,10,12)
SMILES:
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

1,4-Diazaspiro[4.5]decane-2,3-dione

CAS No.: 34879-40-8

Cat. No.: VC15996729

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

1,4-Diazaspiro[4.5]decane-2,3-dione - 34879-40-8

Specification

CAS No. 34879-40-8
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name 1,4-diazaspiro[4.5]decane-2,3-dione
Standard InChI InChI=1S/C8H12N2O2/c11-6-7(12)10-8(9-6)4-2-1-3-5-8/h1-5H2,(H,9,11)(H,10,12)
Standard InChI Key NAIHIPDHXTWPLI-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CC1)NC(=O)C(=O)N2

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

1,4-Diazaspiro[4.5]decane-2,3-dione features a spiro junction at the 4-position of a decane backbone, where two nitrogen atoms are incorporated into a six-membered ring (1,4-diazaspiro) and a five-membered diketone ring (Figure 1). The spiro arrangement imposes conformational constraints, enhancing stereochemical stability . Key structural parameters include:

PropertyValueSource
Molecular FormulaC8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2
Molecular Weight168.19 g/mol
Exact Mass168.09000
Polar Surface Area58.20 Ų
LogP0.55

The moderate LogP value suggests balanced lipophilicity, while the polar surface area indicates potential solubility in polar solvents.

Synonyms and Registry

This compound is alternatively named 2,2-pentamethyleneimidazolidine-4,5-dione, reflecting its imidazolidine-dione core fused to a pentamethylene bridge . Its CAS registry number (34879-40-8) ensures unambiguous identification across chemical databases.

Synthesis and Manufacturing

Table 1: Reaction Conditions for Analogous Spiro-Dione Synthesis

StepReagentsMolar RatioTemperatureDuration
Primary ReactionUrea, diethyl oxalate, Na, (NH₄)₂CO₃1:1.1–1.3:2:0.5–125–30°C0.5–1 hr
Secondary ReactionHCl (conc.)2–425–30°C0.5 hr
Intermediate Reaction2-(ethylamino)acetaldehyde, K₃[Fe(CN)₆]1.5–2:0.05–0.10Room temp.20–24 hr

Purification and Yield

The crude product is concentrated via rotary evaporation, cooled to 10°C to precipitate a white solid, and washed with deionized water. Repeated concentration of the filtrate increases yield, achieving up to 91.95% purity in analogous syntheses .

Physicochemical Properties

Thermal Stability

While melting and boiling points for 1,4-diazaspiro[4.5]decane-2,3-dione remain unreported, its structural analogs exhibit decomposition temperatures above 250°C, suggesting moderate thermal stability .

Solubility and Reactivity

The compound’s diketone moiety confers reactivity toward nucleophiles, enabling functionalization at the carbonyl groups. Its solubility profile is inferred from polar surface area (58.20 Ų), indicating preferential solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

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